![molecular formula C25H24ClFN4O2 B10835948 Pyrazolo[1,5-a]pyrimidine derivative 12](/img/structure/B10835948.png)
Pyrazolo[1,5-a]pyrimidine derivative 12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyrimidine derivative 12 is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds. Pyrazolo[1,5-a]pyrimidine derivatives are characterized by a rigid, planar structure that combines both pyrazole and pyrimidine rings .
Méthodes De Préparation
The synthesis of pyrazolo[1,5-a]pyrimidine derivative 12 typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common synthetic routes include the reaction of aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under reflux conditions with appropriate solvents and catalysts to achieve high yields . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and environmental sustainability .
Analyse Des Réactions Chimiques
Pyrazolo[1,5-a]pyrimidine derivative 12 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce nitro groups or carbonyl groups to amines or alcohols, respectively.
Substitution: Aromatic substitution reactions, such as nitration, halogenation, and formylation, are commonly performed on the pyrazolo[1,5-a]pyrimidine core. These reactions often use reagents like nitric acid, halogens, or formylating agents under controlled conditions.
Applications De Recherche Scientifique
Pyrazolo[1,5-a]pyrimidine derivative 12 has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 12 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various enzymes and receptors, including protein kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: By inhibiting or modulating the activity of these targets, this compound can interfere with cellular processes such as proliferation, apoptosis, and inflammation. This makes it a promising candidate for the development of therapeutic agents.
Comparaison Avec Des Composés Similaires
Pyrazolo[1,5-a]pyrimidine derivative 12 can be compared with other similar compounds, such as:
Zaleplon: A sedative agent that shares the pyrazolo[1,5-a]pyrimidine core structure.
Indiplon: Another sedative agent with a similar structure and mechanism of action.
Ocinaplon: An anxiolytic agent that also contains the pyrazolo[1,5-a]pyrimidine motif.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct biological activities and chemical properties .
Propriétés
Formule moléculaire |
C25H24ClFN4O2 |
|---|---|
Poids moléculaire |
466.9 g/mol |
Nom IUPAC |
[(2S)-1-[3-(4-chlorophenyl)-7-(3-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C25H24ClFN4O2/c1-33-15-21-24(16-7-9-18(26)10-8-16)25-28-23(30-11-3-6-20(30)14-32)13-22(31(25)29-21)17-4-2-5-19(27)12-17/h2,4-5,7-10,12-13,20,32H,3,6,11,14-15H2,1H3/t20-/m0/s1 |
Clé InChI |
USQDDAWNOFWURT-FQEVSTJZSA-N |
SMILES isomérique |
COCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)N4CCC[C@H]4CO)C5=CC(=CC=C5)F |
SMILES canonique |
COCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)N4CCCC4CO)C5=CC(=CC=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[1,5-a]pyrimidine derivative 6](/img/structure/B10835876.png)
![3-(2-fluoro-4-iodoanilino)-N-(2-hydroxy-2-methylpropoxy)-2-methyl-1-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B10835888.png)
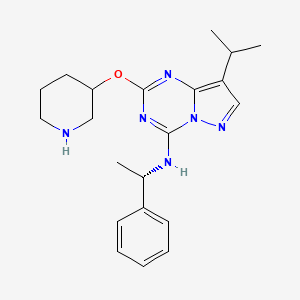
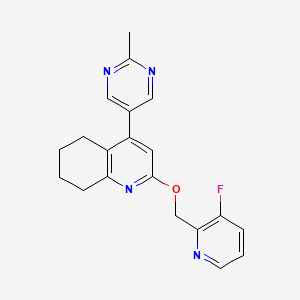
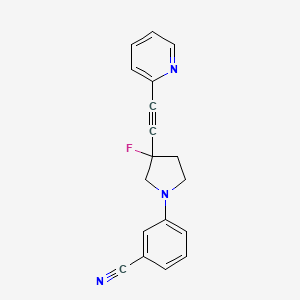
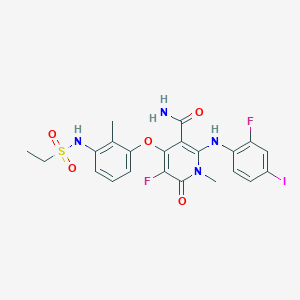
![N-(2-cyanoethyl)-2-[2-[4-cyano-2-[(2-fluoroacetyl)amino]phenyl]-7-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl]-N-methylacetamide](/img/structure/B10835903.png)
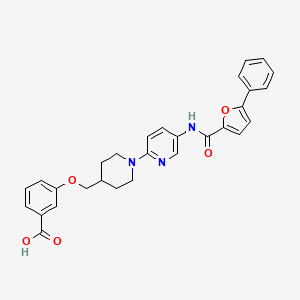
![2-Tert-butyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B10835918.png)
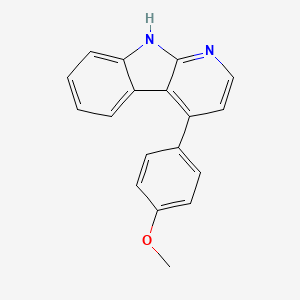
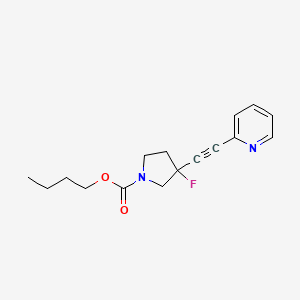
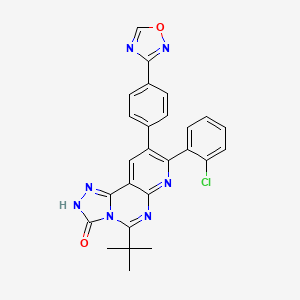
![5-tert-Butyl-8-(2-chlorophenyl)-9-(4-chlorophenyl)pyrido[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B10835939.png)
![Pyrazolo[1,5-a]pyrimidine derivative 16](/img/structure/B10835940.png)
